5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine
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Overview
Description
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine is a modified nucleoside analog. This compound is known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a derivative of uridine, where specific modifications have been made to enhance its properties and functionality.
Mechanism of Action
Target of Action
Similar compounds, such as purine nucleoside analogs, have been reported to target indolent lymphoid malignancies .
Mode of Action
It is known that purine nucleoside analogs, which are structurally similar, exert their antitumor activity by inhibiting dna synthesis and inducing apoptosis .
Biochemical Pathways
Purine nucleoside analogs, which are structurally similar, are known to affect the dna synthesis pathway and induce apoptosis .
Result of Action
Similar compounds, such as purine nucleoside analogs, are known to inhibit dna synthesis and induce apoptosis, leading to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine typically involves multiple steps. The process begins with the protection of the uridine molecule, followed by iodination and methylation reactions. The key steps include:
Protection of the 5’-hydroxyl group: This is achieved using bis(4-methoxyphenyl)phenylmethyl chloride in the presence of a base.
Iodination: The 5-position of the uridine is iodinated using iodine and a suitable oxidizing agent.
Methylation: The 2’-hydroxyl group is methylated using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The protective groups can be removed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Industry: Utilized in the production of modified nucleosides for various biochemical assays and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine: Another nucleoside analog with similar protective groups but different base modifications.
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-O-methyl-guanosine: Similar structure with a guanine base instead of uridine.
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-O-methyl-adenosine: Similar structure with an adenine base.
Uniqueness
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine is unique due to its specific modifications, which enhance its stability and functionality in biological systems. The presence of the iodine atom and the methyl group at specific positions provides distinct chemical properties that can be exploited in various research applications.
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31IN2O8/c1-38-22-13-9-20(10-14-22)31(19-7-5-4-6-8-19,21-11-15-23(39-2)16-12-21)41-18-25-26(35)27(40-3)29(42-25)34-17-24(32)28(36)33-30(34)37/h4-17,25-27,29,35H,18H2,1-3H3,(H,33,36,37)/t25-,26-,27-,29-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNNFLLSYDWMCJ-LTGLEFCMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31IN2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743689 |
Source
|
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-iodo-2'-O-methyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588691-24-1 |
Source
|
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-iodo-2'-O-methyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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